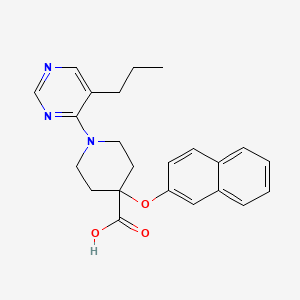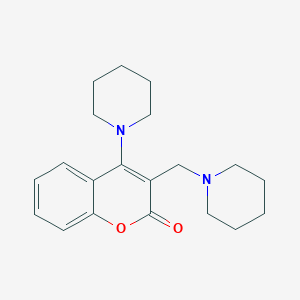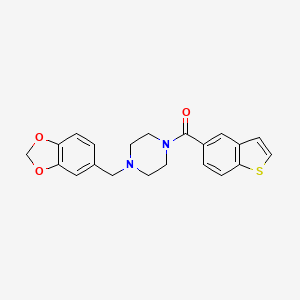![molecular formula C20H23N7O2 B5567817 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound of interest belongs to a class of molecules incorporating pyridazine, triazine, and pyrrolidine functionalities. These compounds are of significant interest due to their unique structural characteristics, which contribute to diverse chemical properties and reactivities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. A common method includes the reaction of amino-substituted triazine derivatives with various electrophiles or nucleophiles to introduce additional rings or substituents, demonstrating the compound's versatile reactivity towards synthesizing complex molecules (Hwang et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals that they often crystallize in specific space groups with extensive intermolecular hydrogen bonding and π-π stacking interactions, indicating a stable crystalline form and suggesting potential for further functional modification (Lu et al., 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, to introduce different functional groups or to form new heterocyclic systems. Such reactions are crucial for expanding the chemical diversity and potential applications of these molecules (Kobelev et al., 2019).
Physical Properties Analysis
The physical properties of related compounds, such as melting points, solubility, and crystalline form, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (Sandford et al., 2014).
科学的研究の応用
Synthesis and Molecular Structure
The synthesis and molecular structure of compounds related to 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine are a primary area of research. For instance, Hwang et al. (2006) synthesized 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, a molecular structure related to the compound , highlighting the importance of such syntheses in understanding complex molecular frameworks (Hwang et al., 2006).
Molecular Docking and In Vitro Screening
Another significant area is the molecular docking and in vitro screening of similar compounds. Flefel et al. (2018) studied novel pyridine and fused pyridine derivatives, similar in structure to 4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine, for their binding energies and antimicrobial and antioxidant activity (Flefel et al., 2018).
Crosslinked Polyimide Synthesis
Research by Zhang et al. (2014) into the synthesis of main-chain type polybenzoxazine, which features structural elements similar to the compound of interest, contributes to the understanding of crosslinked polymers and their thermal properties. This work is indicative of the broad potential of these compounds in materials science (Zhang et al., 2014).
Herbicidal Applications
Research on the herbicidal applications of pyridazinone compounds, as studied by Hilton et al. (1969), provides insights into how similar structures, including the compound , might interact with plant physiology and photosynthesis, indicating potential agricultural applications (Hilton et al., 1969).
Crystal Structure Analysis
Studies on the crystal structure of related compounds, like the one by Dolzhenko et al. (2011), contribute to the understanding of molecular interactions and the design of new materials or pharmaceuticals with specific properties (Dolzhenko et al., 2011).
Conversion to Triazine Group
Oudir et al. (2006) explored the conversion of a carboxy group into a 4,6-Dimethoxy-1,3,5-triazine group, a process that could potentially be applied to the synthesis or modification of the compound , demonstrating the versatility of triazine chemistry (Oudir et al., 2006).
特性
IUPAC Name |
N,N-dimethyl-4-(6-phenylmethoxypyridazin-3-yl)oxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)18-21-19(27-12-6-7-13-27)23-20(22-18)29-17-11-10-16(24-25-17)28-14-15-8-4-3-5-9-15/h3-5,8-11H,6-7,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQVGLYKEWBFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)OC3=NN=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(benzyloxy)pyridazin-3-yl]oxy}-N,N-dimethyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

